![molecular formula C12H17O5PS B14369982 Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate CAS No. 90909-74-3](/img/structure/B14369982.png)
Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a benzenesulfonyl-substituted ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(benzenesulfonyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a benzenesulfonyl-substituted ethenyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent such as toluene. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The ethenyl moiety can undergo oxidation or reduction, leading to different products depending on the reagents and conditions used.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming cyclic structures with other reactants.
Common Reagents and Conditions
Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Toluene, tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl moiety can yield epoxides, while reduction can produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and other phosphorus-containing molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl [1-(benzenesulfonyl)ethenyl]phosphonate involves its interaction with molecular targets through its phosphonate and benzenesulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the benzenesulfonyl group.
Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: Contains a triazole ring instead of the ethenyl moiety.
Diethyl (1-diazo-2-oxopropyl)phosphonate: Features a diazo group, making it a versatile building block for organic synthesis.
Uniqueness
Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate is unique due to the presence of both the benzenesulfonyl and phosphonate groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
90909-74-3 |
|---|---|
Fórmula molecular |
C12H17O5PS |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylethenylsulfonylbenzene |
InChI |
InChI=1S/C12H17O5PS/c1-4-16-18(13,17-5-2)11(3)19(14,15)12-9-7-6-8-10-12/h6-10H,3-5H2,1-2H3 |
Clave InChI |
PHWQLBIHIZLNSL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=C)S(=O)(=O)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


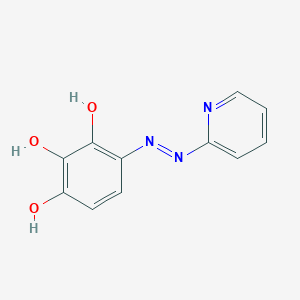
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
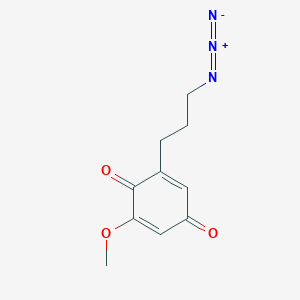
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
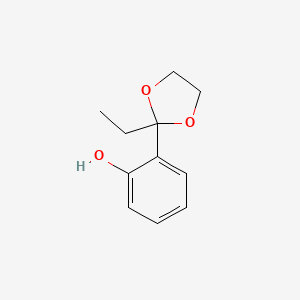
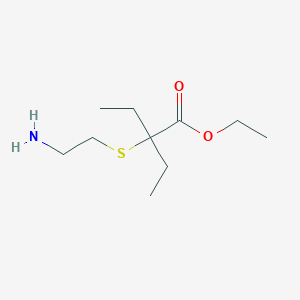
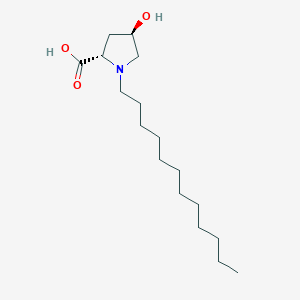



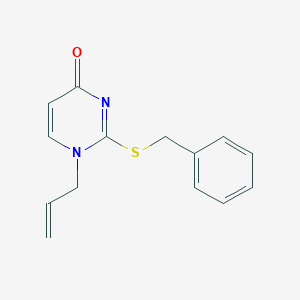
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
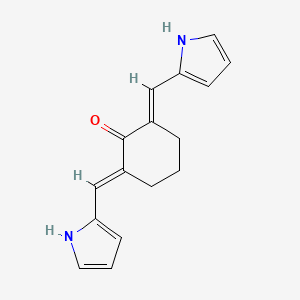
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
